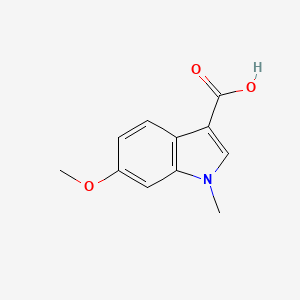
6-methoxy-1-methyl-1H-indole-3-carboxylic acid
Descripción general
Descripción
6-Methoxy-1H-indole-3-carboxylic acid is a unique chemical compound with the empirical formula C10H9NO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of indole derivatives, including 6-methoxy-1-methyl-1H-indole-3-carboxylic acid, has been a subject of interest in recent years . One method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .Molecular Structure Analysis
The molecular weight of 6-methoxy-1H-indole-3-carboxylic acid is 191.18 . The SMILES string representation of the molecule is COc1ccc2c(c[nH]c2c1)C(O)=O .Physical And Chemical Properties Analysis
6-Methoxy-1H-indole-3-carboxylic acid is a solid substance . It has an empirical formula of C10H9NO3 and a molecular weight of 191.18 .Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
Indoles, including "6-methoxy-1-methyl-1H-indole-3-carboxylic acid," have inspired chemists for over a century due to their complex structures and potential applications. A review by Taber and Tirunahari (2011) presents a comprehensive classification of all indole syntheses, highlighting the diverse methods and strategies employed by organic chemists. This classification helps in understanding the synthetic routes and their applications in creating indole-based compounds, which are crucial in various fields, including pharmaceuticals and materials science. The systematic approach aids in identifying new strategies for indole construction, potentially leading to novel applications of compounds like "this compound" (Taber & Tirunahari, 2011).
Levulinic Acid in Drug Synthesis
Zhang et al. (2021) explore the use of biomass-derived levulinic acid (LEV) in synthesizing a variety of chemicals, including indole derivatives. LEV's functional groups make it a versatile precursor for synthesizing drugs and their derivatives, potentially including "this compound." This approach not only makes drug synthesis more sustainable but also opens up new avenues for creating medicinally active compounds through the modification of available biomass (Zhang et al., 2021).
Biocatalyst Inhibition by Carboxylic Acids
Jarboe, Royce, and Liu (2013) review the effects of carboxylic acids, such as "this compound," on microbial biocatalysts. These compounds can inhibit microbial growth at concentrations lower than desired for industrial applications. Understanding these inhibitory effects is crucial for developing strategies to enhance microbial resistance and optimize the production of valuable chemicals through fermentation processes (Jarboe et al., 2013).
Antioxidant and Microbiological Activity of Carboxylic Acids
Godlewska-Żyłkiewicz et al. (2020) investigate the structure-related biological activities of natural carboxylic acids, including their antioxidant and antimicrobial properties. The study suggests that compounds like "this compound" could have potential applications in health and disease prevention due to their structural similarities with natural carboxylic acids known for beneficial bioactivities (Godlewska-Żyłkiewicz et al., 2020).
Weinreb Amides in Organic Synthesis
Khalid, Mohammed, and Kalo (2020) discuss the role of Weinreb amides in organic synthesis, highlighting their utility as intermediates. The transformation of carboxylic acids, including "this compound," into Weinreb amides enables the synthesis of ketones and aldehydes with high yields. This process is crucial for the development of complex organic molecules, demonstrating the broad applicability of indole-derived carboxylic acids in synthetic organic chemistry (Khalid et al., 2020).
Propiedades
IUPAC Name |
6-methoxy-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-6-9(11(13)14)8-4-3-7(15-2)5-10(8)12/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKINARAKCBGGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B3148127.png)
![2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B3148131.png)
![3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine](/img/structure/B3148139.png)
![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3148150.png)
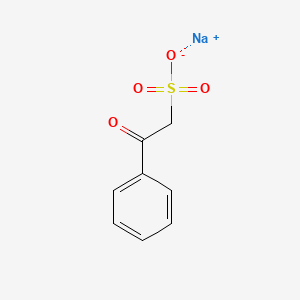


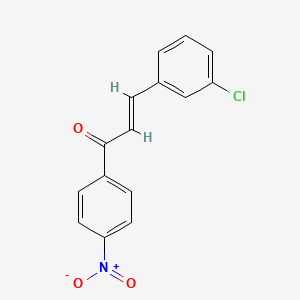
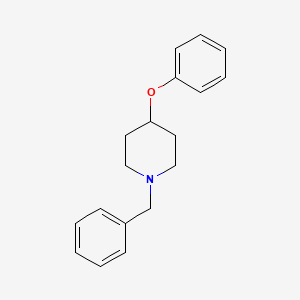


![7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3148217.png)
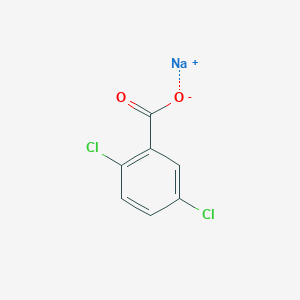
![Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B3148222.png)